N'-(2H-1,3-benzodioxol-5-yl)-N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]ethanediamide
Description
N'-(2H-1,3-Benzodioxol-5-yl)-N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]ethanediamide is a synthetic organic compound featuring a hybrid structure combining benzodioxole, benzothiophene, and ethanediamide moieties. The benzothiophene moiety, a sulfur-containing heterocycle, may enhance lipophilicity and binding affinity to hydrophobic protein pockets. The ethanediamide linker (-NH-C(=O)-C(=O)-NH-) provides conformational flexibility and hydrogen-bonding capacity, which is critical for molecular recognition in biological systems or catalytic applications .
Its synthesis likely involves multi-step amide coupling, analogous to methods described for related benzamide derivatives (e.g., carbodiimide-mediated activation in ).
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5S/c1-20(25,17-8-12-4-2-3-5-16(12)28-17)10-21-18(23)19(24)22-13-6-7-14-15(9-13)27-11-26-14/h2-9,25H,10-11H2,1H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITVGWUJGCZOXKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1=CC2=C(C=C1)OCO2)(C3=CC4=CC=CC=C4S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2H-1,3-benzodioxol-5-yl)-N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]ethanediamide typically involves multi-step organic reactions. The initial steps often include the formation of the benzodioxole and benzothiophene intermediates, followed by their coupling through amide bond formation. Common reagents used in these reactions include acyl chlorides, amines, and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process. Reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N’-(2H-1,3-benzodioxol-5-yl)-N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N’-(2H-1,3-benzodioxol-5-yl)-N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N’-(2H-1,3-benzodioxol-5-yl)-N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]ethanediamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional uniqueness is highlighted through comparisons with three classes of analogs:
Analogs with Benzodioxole and Ethanediamide Groups
- N-(2H-1,3-Benzodioxol-5-yl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide (QOD) Structural Differences: QOD replaces the benzothiophene-hydroxypropyl group with a tetrahydroquinoline-ethyl chain. Biological Activity: QOD is positioned in a cubic simulation box for falcipain-2 inhibition studies, suggesting the target compound could share similar antiparasitic applications but with altered pharmacokinetics due to benzothiophene’s higher lipophilicity.
Amide Derivatives with Hydroxyalkyl Substituents
- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Structural Differences : Simpler amide structure lacking the ethanediamide linker and heterocyclic systems.
- Functional Implications : The hydroxyalkyl group in this analog acts as an N,O-bidentate directing group for metal catalysis, whereas the target compound’s ethanediamide and benzothiophene groups may enable dual hydrogen-bonding and hydrophobic interactions, expanding its utility in catalysis or drug design .
- Synthesis : Both compounds likely use amide bond formation, but the target compound’s complexity necessitates advanced coupling agents (e.g., EDC/HOBt in ) and protection/deprotection strategies.
Thiazolidinone-Benzamide Hybrids
- (E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenylbenzamide Structural Differences: Incorporates a thiazolidinone ring instead of benzodioxole/benzothiophene. Functional Implications: The thiazolidinone core confers anti-inflammatory or antidiabetic activity, whereas the benzodioxole-benzothiophene system in the target compound may prioritize antiparasitic or kinase inhibition profiles. Synthetic Methods: Similar use of DMF as a solvent and carbodiimide coupling agents, but the target compound’s steric hindrance from the 2-hydroxypropyl group may require longer reaction times or elevated temperatures .
Biological Activity
N'-(2H-1,3-benzodioxol-5-yl)-N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]ethanediamide is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the available literature on its biological properties, including pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes a benzodioxole moiety and a benzothiophene-derived side chain. This unique combination may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H20N2O3S |
| Molecular Weight | 344.43 g/mol |
| Solubility | Soluble in organic solvents |
| Appearance | White to off-white powder |
Antimicrobial Activity
Recent studies have shown that derivatives of benzodioxole and benzothiophene possess significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated efficacy against various Gram-positive and Gram-negative bacteria through mechanisms such as inhibition of bacterial cell division proteins like FtsZ .
Psychoactive Effects
Research indicates that related compounds exhibit psychoactive effects, particularly in the context of human psychopharmacology. The N-methyl derivative of benzodioxole has been identified as nonhallucinogenic while exhibiting novel psychoactive properties, suggesting that this class of compounds may facilitate psychotherapy .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in microbial metabolism.
- Modulation of Neurotransmitter Systems : Some derivatives affect serotonin and dopamine pathways, which could explain their psychoactive effects.
- Interaction with Cellular Targets : Molecular docking studies suggest that these compounds can bind to specific proteins involved in cell signaling and division, enhancing their therapeutic potential .
Case Studies
- Antibacterial Efficacy : In a study evaluating the antibacterial properties of benzodioxole derivatives, several compounds were synthesized and tested against common pathogens. The derivatives exhibited varying degrees of inhibition, with some showing up to 20-fold higher potency compared to traditional antibiotics .
- Psychoactive Properties : A clinical trial involving the N-methyl derivative demonstrated its potential as an entactogen, providing insights into its utility in therapeutic settings for anxiety and depression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
